![molecular formula C34H27CuN4Na3O7 B13149329 Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are coordination compounds consisting of a porphyrin ring bound to a central metal ion. This particular compound features a copper ion at its core, coordinated by a porphyrin ligand with various functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) typically involves the following steps:
Porphyrin Synthesis: The porphyrin ligand is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Metal Insertion: The synthesized porphyrin is then reacted with a copper salt (e.g., copper(II) acetate) in a suitable solvent (e.g., methanol) to insert the copper ion into the porphyrin ring.
Functional Group Modification: The functional groups on the porphyrin ring are modified through various organic reactions to achieve the desired structure.
Industrial Production Methods
Industrial production of metalloporphyrins often involves large-scale synthesis of the porphyrin ligand followed by metal insertion using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition.
化学反应分析
Types of Reactions
Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the copper ion and the porphyrin ring.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions using different ligands in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state of the copper ion, while reduction may result in a lower oxidation state.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions. Its unique structure allows it to facilitate electron transfer processes efficiently.
Biology
In biological research, metalloporphyrins are studied for their potential as therapeutic agents. They can mimic the activity of natural enzymes and are investigated for their role in treating diseases such as cancer and neurodegenerative disorders.
Medicine
In medicine, this compound is explored for its potential use in photodynamic therapy (PDT). PDT involves the use of light-activated compounds to generate reactive oxygen species that can kill cancer cells.
Industry
In the industrial sector, metalloporphyrins are used in the development of sensors and diagnostic tools. Their ability to bind selectively to specific molecules makes them valuable in analytical applications.
作用机制
The mechanism of action of Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) involves its ability to coordinate with various substrates through the copper ion. The porphyrin ring provides a stable framework that facilitates electron transfer and redox reactions. The compound can interact with molecular targets such as proteins and nucleic acids, influencing biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-ferrate(3-)
- Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-nickelate(3-)
Uniqueness
The uniqueness of Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) lies in its specific coordination environment and the presence of copper as the central metal ion. This gives it distinct redox properties and catalytic activity compared to similar compounds with different metal centers.
属性
分子式 |
C34H27CuN4Na3O7 |
|---|---|
分子量 |
736.1 g/mol |
IUPAC 名称 |
copper;trisodium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)porphyrin-24-ide-2-carboxylate |
InChI |
InChI=1S/C34H32N4O7.Cu.3Na/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;;;;/h6,11-14H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);;;;/q;+2;3*+1/p-5 |
InChI 键 |
JSJLFIMFEDOORN-UHFFFAOYSA-I |
手性 SMILES |
CCC\1=C2C=C3C(=C(C(=N3)C(=C4C(=C(C(=CC5=NC(=CC(=N2)/C1=C/[O-])C(=C5C)C=C)[N-]4)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2] |
规范 SMILES |
CCC1=C2C=C3C(=C(C(=N3)C(=C4C(=C(C(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)[N-]4)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
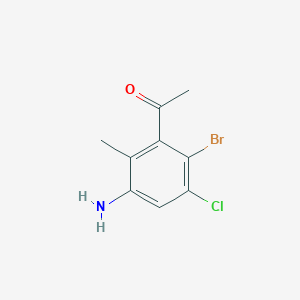


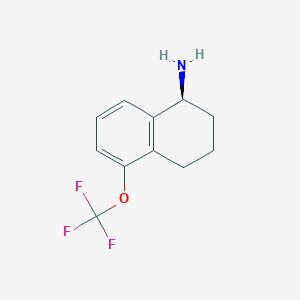


![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
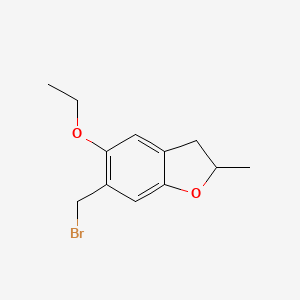
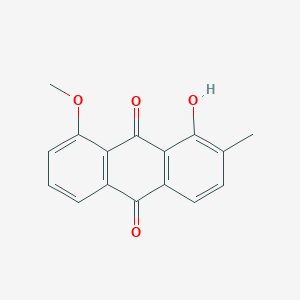
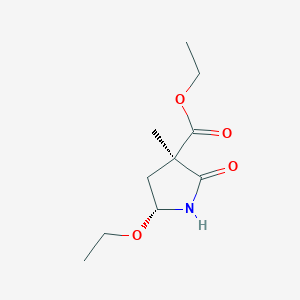
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)

![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
